Cas no 1246632-96-1 (2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane structure enhances shelf life and handling convenience, while the fluorine and methyl substituents on the phenyl ring contribute to controlled reactivity and selectivity in aryl-aryl bond formations. The compound exhibits good solubility in common organic solvents, facilitating its use in homogeneous catalytic systems. Its high purity and consistent performance make it a reliable choice for pharmaceutical and materials science applications, particularly in constructing complex biaryl scaffolds. Proper storage under inert conditions is recommended to maintain stability.
2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
1246632-96-1 structure
Product Name:2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:1246632-96-1
MF:C13H18BFO2
MW:236.090227603912
CID:4580284
PubChem ID:112694277
Update Time:2025-05-25

2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane, 2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-
    • F88533
    • 1246632-96-1
    • EN300-1074128
    • CS-0356611
    • Z1715314545
    • DB-181145
    • Inchi: 1S/C13H18BFO2/c1-9-7-6-8-10(15)11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
    • InChI Key: KPLRBMADEPNCPT-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)C(C)(C)OB1C1=C(C)C=CC=C1F

Computed Properties

  • Exact Mass: 236.1383881g/mol
  • Monoisotopic Mass: 236.1383881g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5Ų

2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM430309-100mg
2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1246632-96-1 95%+
100mg
$256 2022-09-03
Chemenu
CM430309-250mg
2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1246632-96-1 95%+
250mg
$353 2022-09-03
Chemenu
CM430309-500mg
2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1246632-96-1 95%+
500mg
$648 2022-09-03
ChemScence
CS-0356611-1g
2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1246632-96-1
1g
$531.0 2022-04-28
Enamine
EN300-1074128-0.05g
2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1246632-96-1 95%
0.05g
$174.0 2023-10-28
Enamine
EN300-1074128-0.1g
2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1246632-96-1 95%
0.1g
$257.0 2023-10-28
Enamine
EN300-1074128-0.25g
2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1246632-96-1 95%
0.25g
$367.0 2023-10-28
Enamine
EN300-1074128-0.5g
2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1246632-96-1 95%
0.5g
$579.0 2023-10-28
Enamine
EN300-1074128-1.0g
2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1246632-96-1 95%
1.0g
$743.0 2023-07-10
Enamine
EN300-1074128-2.5g
2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1246632-96-1 95%
2.5g
$1454.0 2023-10-28

Additional information on 2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Research Brief on 2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1246632-96-1)

2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1246632-96-1) is a boronic ester derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its utility as a key intermediate in Suzuki-Miyaura cross-coupling reactions. This compound is particularly valued for its stability and reactivity, making it a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Recent studies have explored its applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.

The compound's structure features a dioxaborolane ring, which enhances its stability under various reaction conditions, and a fluoro-methylphenyl group that contributes to its electronic properties. These characteristics make it an excellent candidate for use in palladium-catalyzed coupling reactions, which are pivotal in the construction of carbon-carbon bonds. Researchers have leveraged this compound to synthesize novel bioactive molecules with potential therapeutic applications, particularly in oncology and inflammatory diseases.

Recent advancements in the synthesis and application of 2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been documented in several high-impact journals. A study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of a new class of BTK (Bruton's tyrosine kinase) inhibitors, which show promise for treating B-cell malignancies. Another study in Organic Letters highlighted its role in the efficient synthesis of aryl-aryl coupled products, underscoring its importance in medicinal chemistry workflows.

In addition to its synthetic utility, the compound has also been investigated for its potential as a probe in chemical biology. For instance, researchers have utilized its boronic ester moiety to develop fluorescent sensors for detecting reactive oxygen species (ROS) in cellular environments. This application is particularly relevant in the study of oxidative stress-related diseases, such as neurodegenerative disorders and cancer.

Despite its promising applications, challenges remain in the large-scale production and purification of 2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Recent efforts have focused on optimizing synthetic routes to improve yield and purity, as well as developing greener methodologies to reduce environmental impact. For example, a recent publication in Green Chemistry described a solvent-free synthesis approach that minimizes waste and energy consumption.

Looking ahead, the continued exploration of this compound's potential is expected to yield further breakthroughs in drug discovery and chemical biology. Its unique properties and versatility make it a valuable tool for researchers aiming to develop next-generation therapeutics. Future studies may focus on expanding its applications to other areas of medicinal chemistry, such as the development of covalent inhibitors or theranostic agents.

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.